Omaveloxolone

Catalog No.
S548916
CAS No.
1474034-05-3
M.F
C33H44F2N2O3
M. Wt
554.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omaveloxolone

CAS Number

1474034-05-3

Product Name

Omaveloxolone

IUPAC Name

N-[(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]-2,2-difluoropropanamide

Molecular Formula

C33H44F2N2O3

Molecular Weight

554.7 g/mol

InChI

InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40)/t20-,22-,24-,29-,30+,31+,33-/m0/s1

InChI Key

RJCWBNBKOKFWNY-IDPLTSGASA-N

SMILES

Array

solubility

Practically insoluble

Synonyms

RTA408; RTA408; RTA-408. Omaveloxolone

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)NC(=O)C(C)(F)F

The exact mass of the compound Omaveloxolone is 554.332 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Omaveloxolone (CAS: 1474034-05-3), also known as RTA 408, is a synthetic oleanane triterpenoid and a highly potent, reversible covalent activator of the Keap1-Nrf2 pathway. Unlike earlier-generation cyanoenone-bearing triterpenoids, it features a 2,2-difluoropropanamide moiety that optimizes its electrophilic reactivity [1]. This structural refinement yields low-nanomolar Nrf2 activation potency while significantly reducing off-target thiol binding. For procurement and material selection, omaveloxolone represents a benchmark for high-potency, low-toxicity Nrf2 modulation, particularly suited for chronic in vivo models, advanced formulation studies, and neurodegenerative disease research where precise redox regulation is required without the dose-limiting toxicities of legacy analogs [2].

Substituting omaveloxolone with generic Nrf2 activators like sulforaphane or earlier synthetic triterpenoids like bardoxolone methyl (CDDO-Me) compromises experimental integrity and formulation viability. Natural activators like sulforaphane require micromolar concentrations, necessitating high-dose formulations that often induce vehicle-related artifacts or off-target effects [1]. Conversely, while bardoxolone methyl offers similar nanomolar potency, its highly reactive cyanoenone moiety drives irreversible or overly promiscuous covalent binding to cellular thiols, leading to pronounced cytotoxicity, hepatotoxicity, and cardiovascular liabilities in chronic models [2]. Omaveloxolone’s specific reversible covalent binding to Keap1 Cys151 provides a significantly wider therapeutic window, making it non-interchangeable for applications requiring sustained, non-toxic Nrf2 activation.

Nanomolar Nrf2 Activation Potency vs. Natural Activators

In comparative Keap1-Nrf2 activation assays, omaveloxolone demonstrates exceptional potency, achieving Nrf2 activation and downstream NO suppression at low nanomolar concentrations (EC50 ~ 4.4 nM). In contrast, common natural Nrf2 activators such as sulforaphane require micromolar concentrations (EC50 ~ 2,000 to 30,000 nM) to achieve comparable transcriptional responses [1].

Evidence DimensionNrf2 Activation Potency (EC50)
Target Compound DataOmaveloxolone (EC50 ~ 4.4 nM)
Comparator Or BaselineSulforaphane (EC50 ~ 2,000 - 30,000 nM)
Quantified Difference~500- to 6,000-fold higher potency for omaveloxolone
ConditionsIn vitro Keap1-Nrf2 reporter and NO suppression assays

Allows for ultra-low-dose formulation, minimizing bulk API requirements and avoiding solvent/vehicle toxicity in complex in vivo models.

Reduced Off-Target Cytotoxicity vs. Bardoxolone Methyl

While both omaveloxolone and bardoxolone methyl (CDDO-Me) are potent synthetic triterpenoids, their toxicity profiles diverge significantly due to structural differences. Bardoxolone methyl contains a highly reactive cyanoenone moiety that leads to promiscuous thiol binding and dose-limiting cytotoxicity (IC50 ~ 280 nM in various cell lines). Omaveloxolone, lacking this specific highly reactive moiety, exhibits a significantly wider safety margin and does not induce the severe hepatotoxicity or cardiovascular toxicity seen with CDDO-Me in chronic dosing models [1].

Evidence DimensionOff-target cytotoxicity and in vivo tolerability
Target Compound DataOmaveloxolone (High safety margin, reversible binding)
Comparator Or BaselineBardoxolone methyl (High off-target thiol reactivity, lower IC50 for cytotoxicity)
Quantified DifferenceSignificantly wider therapeutic window for omaveloxolone
ConditionsChronic in vivo dosing and cellular viability assays

Essential for long-term chronic disease research (e.g., neurodegeneration) where legacy triterpenoid toxicity would confound survival or efficacy data, ensuring reproducible in vivo workflows.

Reversible Covalent Binding Kinetics at Keap1 Cys151

The mechanism of action for omaveloxolone involves reversible covalent binding to the Cys151 residue of the Keap1 BTB domain. Unlike traditional Class I electrophiles or earlier triterpenoids that form highly stable or irreversible adducts leading to permanent target modification and potential apoptotic triggering at high doses, omaveloxolone's reversible nature allows for transient, controlled Nrf2 accumulation without permanent cellular thiol depletion [1].

Evidence DimensionKeap1 Binding Mechanism
Target Compound DataOmaveloxolone (Reversible covalent adduct at Cys151)
Comparator Or BaselineTraditional electrophiles (Irreversible covalent modification)
Quantified DifferenceReversible vs. Irreversible target engagement
ConditionsStructural and mass spectrometry binding assays

Provides superior kinetic control over the Nrf2 pathway, making it the preferred API for precision pharmacology and sustained dosing regimens.

Chronic Neurodegenerative Disease Modeling

Due to its wide safety margin and reversible Keap1 binding, omaveloxolone is a highly suitable Nrf2 activator for long-term in vivo models of neurodegeneration, such as Friedreich's ataxia or ALS. It avoids the premature mortality and hepatotoxicity associated with bardoxolone methyl [1].

Advanced Antioxidant Formulation Development

The low nanomolar potency of omaveloxolone allows formulators to create highly concentrated, low-volume lipid or amorphous solid dispersions without the bulk limitations of micromolar-range natural activators like sulforaphane [2].

Precision Keap1-Nrf2 Pathway Interrogation

For researchers requiring clean, non-promiscuous activation of the Nrf2 pathway without triggering off-target apoptotic or NF-kB-independent cytotoxic events, omaveloxolone's reversible covalent mechanism provides a superior pharmacological probe compared to legacy irreversible electrophiles [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

554.33199959 Da

Monoisotopic Mass

554.33199959 Da

Heavy Atom Count

40

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G69Z98951Q

Drug Indication

Omaveloxolone is indicated for the treatment of Friedreich's ataxia in adults and adolescents aged 16 years and older.
Treatment of Friedreich's ataxia

Livertox Summary

Omaveloxolone is an oral, small molecule activator of Nrf2 that targets inflammatory, metabolic and oxidative stress pathways and has been approved for use in Friedreich ataxia, a severe genetic disease marked by progressive muscle incoordination and weakness. Omaveloxolone therapy is associated with transient, mild-to-moderate serum aminotransferase levels during therapy but has not been linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human
Genetic Disorder Agents

Mechanism of Action

The mechanism of action of omaveloxolone has not been fully elucidated; however, its therapeutic effect in patients with Friedreich's ataxia may be linked to its ability to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. Nrf2 is a transcription factor that mitigates oxidative stress. In normal conditions, Nrf2 levels are regulated by Kelch-like ECH-associated protein 1 (KEAP1), which binds to Nrf2, prevents Nrf2 translocation to the nucleus, and degrades it by ubiquitination. In the presence of oxidative stress, the ubiquitination system is disrupted. Nrf2 accumulates and translocates to the nucleus, where it promotes the expression of genes against oxidative stress. In patients with Friedreich's ataxia, the Nrf2 signaling pathway is dysfunctional. In Friedreich's ataxia models, Nrf2 has a lower activity; therefore, Nrf2 activators such as omaveloxolone represent a therapeutic opportunity. A study has shown that omaveloxolone binds to KEAP1, inhibiting its interaction with Nrf2 and promoting the translocation of Nrf2 to the nucleus. Aside from activating Nrf2, omaveloxolone also inhibits the NF-κB signalling pathway, promoting antioxidative, anti-inflammatory, and antiapoptotic mechanisms.

Absorption Distribution and Excretion

Between 50 mg (0.33 times the recommended dosage) and 150 mg, the AUC of omaveloxolone increased in a dose-dependent and dose-proportional manner. However, at the same dose range, the Cmax increased in a less than dose-proportional manner in healthy fasted subjects. The median time to achieve peak plasma concentration was 7 to 14 hours. Compared to fasted conditions, the AUC0-inf and Cmax of omaveloxolone were 350% and 15% higher with a high-fat meal (800 to 1000 calories, with 150, 250, and 500 to 600 calories coming from protein, carbohydrate, and fat, respectively).
Omaveloxolone is mainly excreted in feces. In healthy subjects given a single oral dose of radiolabeled omaveloxolone (150 mg), about 92% and 0.1% of the dose were recovered in feces and urine, respectively. Approximately 91% of the omaveloxolone found in feces was recovered within 96 hours after administration.
Omaveloxolone has an apparent volume of distribution of 7361 L.
Omaveloxolone has an apparent plasma clearance of 109 L/hr.

Metabolism Metabolites

Omaveloxolone is mainly metabolized by CYP3A, although CYP2C8 and CYP2J2 play also a minor role.

Wikipedia

Omaveloxolone

Biological Half Life

Omaveloxolone has a terminal half-life of 57 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Alexeev V, Lash E, Aguillard A, Corsini L, Bitterman A, Ward K, Dicker AP, Linnenbach A, Rodeck U. Radiation protection of the gastrointestinal tract and growth inhibition of prostate cancer xenografts by a single compound. Mol Cancer  Ther. 2014 Dec;13(12):2968-77. doi: 10.1158/1535-7163.MCT-14-0354. Epub 2014 Nov  14. PubMed PMID: 25398830; PubMed Central PMCID: PMC4258451.

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